methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate
Description
IUPAC Nomenclature and Molecular Formula
The compound is formally named methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate under IUPAC guidelines. Breaking down the name:
- Methyl benzoate : A benzoic acid derivative esterified at the carboxyl group.
- Thioether linkage : A sulfur atom bridges the benzoate and imidazole moieties.
- 1-Benzyl-5-(hydroxymethyl)imidazole : The imidazole ring is substituted at position 1 with a benzyl group and at position 5 with a hydroxymethyl group.
The molecular formula is C₂₀H₂₀N₂O₃S , with a molecular weight of 382.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₂O₃S |
| Molecular Weight | 382.5 g/mol |
| Key Functional Groups | Imidazole, Thioether, Benzoate Ester, Hydroxymethyl |
Structural Analysis
The compound’s architecture comprises three distinct regions:
- Imidazole Core : A five-membered aromatic ring with two nitrogen atoms, contributing π-electron density and hydrogen-bonding capability.
- Thioether Bridge : Enhances stability and modulates electronic interactions between the imidazole and benzoate groups.
- Benzoate Ester : Introduces lipophilicity and serves as a metabolically labile moiety for controlled release in drug design.
Synthetic routes typically involve sequential alkylation and esterification steps, though specific methodologies remain proprietary.
Properties
IUPAC Name |
methyl 4-[[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-25-19(24)17-9-7-16(8-10-17)14-26-20-21-11-18(13-23)22(20)12-15-5-3-2-4-6-15/h2-11,23H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGXIPWOZTVYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzyl group and the hydroxymethyl group. The final step involves the formation of the benzoate ester.
Imidazole Ring Formation: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Hydroxymethyl Group Addition: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Benzoate Ester Formation: The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Imidazole derivatives, including methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate, are known for their role in drug development. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds with imidazole moieties can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound may enhance these effects due to the presence of the benzyl and hydroxymethyl substituents, which can improve binding affinity to bacterial enzymes.
Antifungal Properties
The compound's structure suggests potential antifungal activity. Imidazole derivatives are commonly used as antifungal agents in clinical settings, such as fluconazole and ketoconazole. The unique substituents in this compound may lead to enhanced efficacy against fungal pathogens .
Anticancer Potential
Imidazole derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. The compound may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells . For instance, related compounds have shown promise in inhibiting aromatase activity, which is crucial for estrogen-dependent tumors .
Synthetic Applications
This compound serves as a valuable synthetic intermediate in organic chemistry.
Synthesis of Novel Compounds
This compound can be utilized as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, such as nucleophilic substitutions and coupling reactions . For example, it can be reacted with other electrophiles to create new imidazole derivatives with potentially enhanced biological activities.
Role in Multicomponent Reactions
The compound's structure makes it suitable for use in multicomponent reactions (MCRs), which are efficient methods for synthesizing diverse chemical libraries . MCRs involving this compound could lead to the discovery of new pharmacologically active agents.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound and related compounds:
Mechanism of Action
The mechanism of action of methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The benzyl group and hydroxymethyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physicochemical Properties
- Hydrophilicity/Lipophilicity : The target compound’s hydroxymethyl group enhances aqueous solubility compared to analogs like methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate, which lacks polar substituents . However, the benzyl group increases lipophilicity relative to unsubstituted imidazoles .
- Thermal Stability : The nitroimidazole-thiadiazole hybrid exhibits a higher melting point (202–204°C) due to rigid aromatic stacking, whereas the target compound’s melting point remains uncharacterized.
Biological Activity
Methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that belongs to a class of N-benzyl imidazole derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly in the treatment of various diseases, including cardiovascular conditions and infections. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzoate moiety, an imidazole ring, and a hydroxymethyl group, which are critical for its biological activity.
Antimicrobial Properties
Recent studies indicate that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | S. aureus |
| This compound | TBD | TBD |
Antifungal Activity
In addition to antibacterial effects, this compound may also exhibit antifungal properties. Similar imidazole derivatives have been reported to inhibit the growth of fungal strains such as Candida albicans, with varying MIC values dependent on the specific structural modifications present in the molecule .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act as inhibitors of enzymes like topoisomerase II, which is crucial for DNA replication in both bacterial and fungal cells .
- Disruption of Membrane Integrity : Compounds in this class can disrupt cellular membranes, leading to increased permeability and eventual cell death.
- Modulation of Signal Transduction Pathways : Certain derivatives have been shown to interfere with signaling pathways involved in cell proliferation and survival.
Case Studies
Several research studies have investigated the pharmacological effects of related compounds:
- Study on Cardiovascular Effects : A study highlighted the use of N-benzyl imidazole derivatives in treating congestive heart failure, demonstrating their potential to reduce myocardial fibrosis .
- Antimicrobial Efficacy Study : Another study focused on the synthesis and testing of various hydroxymethyl-substituted imidazoles, revealing significant antiproliferative effects against mammalian cells and promising antimicrobial properties .
Q & A
Q. What synthetic routes are commonly employed to prepare methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate?
The synthesis typically involves multi-step reactions, including:
- Imidazole core formation : Alkylation of benzyl groups onto imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Thioether linkage : Reaction of a thiol-containing intermediate (e.g., 5-hydroxymethyl-1H-imidazole-2-thiol) with a methylene-activated benzoate derivative (e.g., methyl 4-(bromomethyl)benzoate) in polar aprotic solvents like DMSO or DMF .
- Esterification : Final esterification steps using methanol and acid catalysts to stabilize the benzoate moiety . Key intermediates should be purified via column chromatography or recrystallization to ensure purity (>95% by HPLC) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzyl, hydroxymethyl, and thioether substituents. For example, the thioether methylene group typically resonates at δ 3.8–4.2 ppm .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2550 cm⁻¹ (S-H in thiol intermediates, absent in the final product) .
- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Strict control of reaction parameters: Temperature (e.g., reflux at 60–80°C for thioether formation), solvent purity (anhydrous DMF), and stoichiometric ratios (e.g., 1:1.2 for thiol-to-bromomethyl coupling) .
- Use of catalysts like NaOMe or MgCl₂ to enhance reaction efficiency .
- Document melting points (e.g., 107–111°C for intermediates) as a purity indicator .
Advanced Research Questions
Q. How can conflicting NMR data for structurally similar analogs be resolved?
- Dynamic NMR Studies : Investigate rotational barriers in thioether or benzyl groups that may cause splitting .
- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., imidazole substitution pattern) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What strategies optimize the yield of the thioether coupling step?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiol group .
- Protection/Deprotection : Temporarily protect the hydroxymethyl group (e.g., as a TBS ether) to prevent side reactions .
- Catalysis : Use Cu(I) or Pd(0) to facilitate C-S bond formation under milder conditions .
Q. How can bioactivity studies be designed to evaluate this compound’s potential?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
- Enzyme Inhibition : Screen against targets like α-glucosidase or HIV protease via fluorescence-based assays, comparing IC₅₀ values to known inhibitors .
- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. What analytical methods address discrepancies in elemental analysis vs. theoretical values?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₁₉H₂₀N₂O₃S) .
- Thermogravimetric Analysis (TGA) : Detect hydrate or solvent impurities affecting elemental results .
- Repeat Synthesis : Verify consistency across multiple batches .
Methodological Notes
- Safety : Handle thiol intermediates in a fume hood due to potential toxicity (GHS Category 4 for acute toxicity) .
- Data Validation : Cross-reference spectral data with published analogs (e.g., CAS 79047-41-9 for imidazole-methanol derivatives) .
- Advanced Purification : Use preparative HPLC for challenging separations (e.g., diastereomers or regioisomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
